(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421110-05-5
VCID: VC3083434
InChI: InChI=1S/C12H16ClN3O/c13-11-10(4-1-5-15-11)12(17)16-6-2-3-9(7-14)8-16/h1,4-5,9H,2-3,6-8,14H2
SMILES: C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

CAS No.: 1421110-05-5

VCID: VC3083434

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone - 1421110-05-5

Description

Biological Activity and Applications

This compound's structure suggests potential applications in medicinal chemistry due to its bioactive functional groups:

  • Pharmacological Potential:

    • Piperidine derivatives are common in pharmaceuticals due to their ability to interact with biological receptors.

    • Pyridine rings are often found in compounds with antimicrobial, anti-inflammatory, or anticancer properties.

  • Structure-Activity Relationship (SAR):

    • The aminomethyl group may enhance solubility and binding affinity to biological targets.

    • The chloropyridine moiety could contribute to lipophilicity, aiding membrane permeability.

Table 1: Hypothetical Biological Activities Based on Structural Features

Functional GroupPotential Activity
Piperidine RingCNS activity (e.g., antipsychotics)
ChloropyridineAntimicrobial or anticancer properties
Aminomethyl SubstituentEnhanced receptor binding

Examples of Analogous Compounds

  • (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone:

    • This structurally similar compound has been studied for its potential as a bioactive molecule .

  • Pyridine Derivatives in Medicinal Chemistry:

    • Pyridines substituted with halogens have shown significant biological activity, including antiviral and antibacterial effects .

Analytical Methods

The characterization of such compounds typically involves:

  • NMR Spectroscopy:

    • Identifies the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Confirms molecular weight.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like carbonyls and amines.

Challenges

  • Limited solubility due to aromaticity may hinder drug formulation.

  • Potential toxicity associated with halogenated compounds requires careful evaluation.

Future Directions

  • Further exploration of derivatives to optimize pharmacokinetics.

  • Investigation into specific biological targets via docking studies or high-throughput screening.

This compound represents an intriguing scaffold for further research into drug discovery and materials science due to its unique combination of functional groups and structural features. Future studies should focus on its synthesis optimization, biological evaluation, and potential applications in various fields such as pharmacology or agrochemistry.

CAS No. 1421110-05-5
Product Name (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name [3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone
Standard InChI InChI=1S/C12H16ClN3O/c13-11-10(4-1-5-15-11)12(17)16-6-2-3-9(7-14)8-16/h1,4-5,9H,2-3,6-8,14H2
Standard InChIKey OARZNSHKKOJOIE-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN
Canonical SMILES C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN
PubChem Compound 71644538
Last Modified Aug 16 2023

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